N-(3,4-dimethylphenyl)-2-(4-sulfamoylpiperazin-1-yl)propanamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-(4-sulfamoylpiperazin-1-yl)propanamide, also known as DMPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives, which have been widely used in medicinal chemistry due to their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(4-sulfamoylpiperazin-1-yl)propanamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a critical role in regulating gene expression. This compound also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in many types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the suppression of tumor growth. This compound has also been shown to have anti-inflammatory activity, which may contribute to its therapeutic effects in cancer and other diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3,4-dimethylphenyl)-2-(4-sulfamoylpiperazin-1-yl)propanamide for lab experiments is its potent antitumor activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on N-(3,4-dimethylphenyl)-2-(4-sulfamoylpiperazin-1-yl)propanamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. Additionally, the development of more potent and selective analogs of this compound may lead to the discovery of new drugs for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of N-(3,4-dimethylphenyl)-2-(4-sulfamoylpiperazin-1-yl)propanamide involves the reaction of 3,4-dimethylbenzoyl chloride with 4-aminopiperazine in the presence of a base, followed by the addition of sulfamic acid. The resulting compound is then purified by recrystallization to obtain this compound in a high yield.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-(4-sulfamoylpiperazin-1-yl)propanamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-sulfamoylpiperazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-11-4-5-14(10-12(11)2)17-15(20)13(3)18-6-8-19(9-7-18)23(16,21)22/h4-5,10,13H,6-9H2,1-3H3,(H,17,20)(H2,16,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEFBKQVOFFYDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)N2CCN(CC2)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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